3',4'-Didehydro-3'-deoxycytidine

Flavivirus RdRp inhibition Chain termination

3',4'-Didehydro-3'-deoxycytidine (ddhC) is a pyrimidine 3'-deoxyribonucleoside characterized by a 3',4'-unsaturation in its sugar moiety. It is the free nucleoside form of 3'-deoxy-3',4'-didehydro-cytidine-5'-triphosphate (ddhCTP), a naturally occurring antiviral ribonucleotide produced in human cells by the interferon-inducible enzyme viperin as part of the innate immune response.

Molecular Formula C9H11N3O4
Molecular Weight 225.2 g/mol
Cat. No. B1242557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Didehydro-3'-deoxycytidine
Molecular FormulaC9H11N3O4
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C=C(O2)CO)O
InChIInChI=1S/C9H11N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-3,6,8,13-14H,4H2,(H2,10,11,15)/t6-,8-/m1/s1
InChIKeyVQMYKNBUURJYAP-HTRCEHHLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',4'-Didehydro-3'-deoxycytidine (ddhC): Endogenous Antiviral Nucleoside Precursor and Research Tool


3',4'-Didehydro-3'-deoxycytidine (ddhC) is a pyrimidine 3'-deoxyribonucleoside characterized by a 3',4'-unsaturation in its sugar moiety [1]. It is the free nucleoside form of 3'-deoxy-3',4'-didehydro-cytidine-5'-triphosphate (ddhCTP), a naturally occurring antiviral ribonucleotide produced in human cells by the interferon-inducible enzyme viperin as part of the innate immune response [2]. Unlike synthetic nucleoside analogs designed primarily as reverse transcriptase inhibitors, ddhC serves as the endogenous metabolic precursor to a chain-terminating inhibitor of flavivirus RNA-dependent RNA polymerases (RdRps), positioning it as a unique tool for studying innate antiviral mechanisms and developing broad-spectrum antiviral prodrugs [2].

Why ddhC Cannot Be Substituted with Generic Cytidine Analogs for Flavivirus Research


The antiviral mechanism of 3',4'-Didehydro-3'-deoxycytidine is fundamentally distinct from that of other cytidine analogs like 2',3'-dideoxycytidine (ddC, zalcitabine). Generic substitution fails for two key reasons. First, ddhC's active metabolite, ddhCTP, is a direct, obligate chain terminator for viral RNA-dependent RNA polymerases (RdRps) of the Flavivirus genus, a target profile not addressed by reverse transcriptase inhibitors [1]. Second, ddhCTP exhibits a unique selectivity pattern, potently inhibiting flavivirus RdRps while showing minimal activity against picornavirus RdRps, in stark contrast to other cytidine-based terminators like 3'-deoxycytidine triphosphate (3'-dCTP) [2]. This differential selectivity makes ddhC irreplaceable for experiments focused on viperin-mediated innate immunity or the development of anti-flavivirus prodrugs, as detailed in the quantitative evidence below.

Quantitative Differential Evidence for 3',4'-Didehydro-3'-deoxycytidine vs. Analogs


Differential Inhibition: ddhCTP Potently Blocks Flavivirus RdRp but Not Picornavirus RdRp, Unlike 3'-dCTP

The active metabolite ddhCTP demonstrates a unique selectivity profile, potently inhibiting flavivirus RdRps while sparing picornavirus RdRps. Against human rhinovirus C (HRV-C) RdRp, ddhCTP's IC50 is 900 ± 300 μM, demonstrating over 180-fold weaker inhibition compared to 3'-deoxycytidine triphosphate (3'-dCTP), which has an IC50 of 5 ± 1 μM [1]. In contrast, against West Nile virus (WNV) RdRp under identical CTP competition conditions (0.1 μM CTP), ddhCTP's IC50 is 20 ± 10 μM [2]. This indicates ddhCTP is a highly selective flavivirus inhibitor, a profile not shared by other cytidine-based chain terminators.

Flavivirus RdRp inhibition Chain termination Selectivity

Host Polymerase Interaction Profile: ddhCTP Exhibits High Affinity for Human DNA Polymerase Gamma

A key aspect of differentiating ddhC from other nucleoside analogs for research is its active metabolite's interaction with host polymerases. ddhCTP inhibits human DNA polymerase gamma (Pol γ), the mitochondrial replicase, with a Ki of 0.034 μM . This affinity for Pol γ provides a mechanistic explanation for potential mitochondrial interference when ddhCTP levels are elevated. In contrast to other antiviral nucleoside analogs like ddC (zalcitabine), which is a known substrate for Pol γ and causes mitochondrial toxicity, ddhCTP's interaction represents a structural basis for studying off-target effects of endogenously produced, unsaturated nucleotide analogs [1].

Mitochondrial toxicity DNA polymerase gamma Host polymerase inhibition Selectivity

ProTide SAR: Cytidine Base Confers Distinct Activity Profile Compared to Other Nucleobases

In a direct comparison of ProTide prodrugs of different 3'-deoxy-3',4'-didehydro-nucleosides, the cytidine-based ProTide (derived from ddhC) displayed a distinct antiviral potency landscape. The adenosine ProTide demonstrated a 4-fold greater antiviral effect against Zika virus (ZIKV) compared to the ddhC ProTide, while the guanosine ProTide showed a 2-fold increase [1]. This positions the ddhC scaffold as the foundational structure within a broader class, where nucleobase substitution directly modulates antiviral potency, underscoring the need for ddhC as the core comparator for structure-activity relationship (SAR) studies in flavivirus antiviral development.

ProTide Prodrug Structure-activity relationship Zika virus

Intrinsic Antiviral Activity of Free Nucleoside ddhC is Weak, Necessitating ProTide Approach

A critical piece of evidence for experimental design is that the free nucleoside ddhC itself possesses only weak antiviral activity in cell culture. Its effectiveness depends entirely on intracellular phosphorylation to its active triphosphate form, ddhCTP [1]. A phosphoramidate prodrug (HLB-0532247, or '1') was shown to dramatically elevate intracellular ddhCTP levels, resulting in significantly more effective reduction of Zika and West Nile virus titers compared to ddhC alone, with minimal non-specific toxicity [2]. This demonstrates that procuring ddhC for cell-based assays without addressing its phosphorylation bottleneck will not recapitulate the potent antiviral effect of the endogenous ddhCTP pathway.

Nucleoside kinase Phosphorylation bottleneck Prodrug necessity Cellular activity

Validated Application Scenarios for ddhC Based on Quantitative Differentiation


Investigating the Selectivity of the Viperin/ddhCTP Innate Immune Axis

Researchers studying the mechanism of the antiviral protein viperin can use ddhC as a precursor to probe the selectivity of its catalytic product. The unique inhibition profile—potent against flavivirus RdRps (IC50 ~20 μM for WNV) but exceptionally weak against picornavirus RdRps (IC50 >900 μM) —makes ddhC-derived ddhCTP an ideal tool molecule. This differential selectivity allows for dissecting viperin's broad-spectrum effects and confirming that ddhCTP production is the primary mechanism against flaviviruses but not against picornaviruses, where other viperin functions may dominate [3].

Mechanistic Studies of Mitochondrial DNA Polymerase Gamma Interaction and Toxicity

The high affinity of ddhCTP for human DNA polymerase γ (Ki = 0.034 μM) establishes ddhC as a critical research compound for investigating mitochondrial toxicity mechanisms. Unlike the clinically restricted analog ddC, ddhCTP provides a structurally distinct, unsaturated nucleotide scaffold to probe how endogenous metabolites can interfere with mitochondrial DNA replication. Procuring ddhC enables experiments to understand the structural determinants of Pol γ recognition and the potential off-target effects of endogenously produced antiviral nucleotides [3].

SAR Benchmark for Anti-Flavivirus ProTide Prodrug Development

In medicinal chemistry programs targeting flaviviruses, ddhC serves as the essential cytidine-based benchmark. SAR studies have demonstrated that moving from the cytidine to the adenosine ProTide scaffold results in a 4-fold increase in anti-ZIKV activity . DdcC is therefore indispensable as a reference standard when synthesizing and testing libraries of 3'-deoxy-3',4'-didehydro-nucleoside prodrugs. Its procurement is justified for any laboratory seeking to establish baseline activity for novel nucleotide prodrug candidates against West Nile or Zika viruses .

Study of Nucleoside Phosphorylation Bottlenecks in the ddhCTP Pathway

Due to the documented weak intrinsic antiviral activity of the free nucleoside ddhC and its dependence on enzymatic phosphorylation to ddhCTP , ddhC is the appropriate substrate for studying the kinetics and bottlenecks of this activation. Research into the roles of kinases like CMPK2 in innate immunity, or the development of cell-based assays measuring intracellular ddhCTP production, requires the nucleoside as the starting material. This scenario directly leverages ddhC's status as the pathway precursor, where alternative nucleotides would be unsuitable .

Quote Request

Request a Quote for 3',4'-Didehydro-3'-deoxycytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.